REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([F:12])=[C:10]([NH2:13])[C:9]([N+:14]([O-])=O)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].O1CCCC1>CO.[Pd]>[NH2:1][C:2]1[C:11]([F:12])=[C:10]([NH2:13])[C:9]([NH2:14])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1F)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 6 hours the vessel was purged with nitrogen and HPLC analysis
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered under nitrogen pressure
|
Type
|
WASH
|
Details
|
the filter washed through with THF (160 mL)
|
Type
|
CUSTOM
|
Details
|
to give a clear yellow solution
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1F)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 108.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |